molecular formula C18H18Cl2N2O7 B584956 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole CAS No. 443678-71-5

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole

Cat. No.: B584956
CAS No.: 443678-71-5
M. Wt: 445.249
InChI Key: LAILZPSFJJOYLV-BRSBDYLESA-N
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Description

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole: is

Biological Activity

5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole (commonly referred to as DRB) is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in the context of transcription regulation and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DRB, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

DRB is characterized by its unique structure that includes a benzimidazole core and a ribofuranosyl moiety. The presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring enhances its biological properties. The acetylated ribofuranosyl group plays a critical role in its interaction with biological targets.

Property Value
Molecular FormulaC₁₃H₁₃Cl₂N₅O₇
Molecular Weight360.16 g/mol
CAS Number3056-18-6
Purity>98% (HPLC)

DRB primarily acts as an inhibitor of RNA polymerase II transcription elongation. It interferes with the transcription process by inhibiting the activity of several key factors involved in RNA synthesis:

  • Negative Elongation Factor (NELF) : DRB disrupts the interaction between NELF and RNA polymerase II.
  • Positive Transcription Elongation Factor b (P-TEFb) : It inhibits P-TEFb, which is essential for transitioning RNA polymerase II into productive elongation.

This inhibition leads to a decrease in mRNA synthesis, making DRB a valuable tool for studying gene expression regulation.

Antiviral Activity

Research indicates that DRB exhibits antiviral properties by inhibiting viral replication at the transcriptional level. Studies have shown that DRB can effectively suppress the replication of various viruses by targeting their transcriptional machinery:

  • Case Study : In vitro studies demonstrated that DRB significantly reduced the replication of human immunodeficiency virus (HIV) by inhibiting viral RNA synthesis .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Its ability to inhibit transcription elongation may contribute to apoptosis in cancer cells:

  • Case Study : A study involving breast cancer cell lines showed that treatment with DRB led to increased apoptosis markers and reduced cell viability in MCF-7 and MDA-MB-231 cells . This suggests that DRB may enhance the efficacy of conventional chemotherapeutics when used in combination.

Inhibition of Protein Kinases

DRB has been reported to inhibit certain protein kinases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival:

  • Research Finding : It was found that DRB inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle progression . This property further supports its potential use in cancer therapy.

Summary of Biological Activities

Activity Type Effect Mechanism
AntiviralInhibition of viral replicationDisruption of RNA synthesis
AntitumorInduction of apoptosis in cancer cellsInhibition of transcription elongation
Protein Kinase InhibitionAltered cell signaling and proliferationInhibition of CDKs

Scientific Research Applications

Antiviral Activity

The compound exhibits potent antiviral properties, particularly against a range of viruses. Research has shown that benzimidazole derivatives can inhibit enteroviruses and herpes simplex virus effectively. For instance, derivatives similar to 5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole have demonstrated significant antiviral activity with IC50 values indicating their effectiveness against viral infections such as cytomegalovirus and Herpes Simplex Virus (HSV) .

Case Studies:

  • Enterovirus Inhibition: Compounds related to this benzimidazole have been synthesized that show IC50 values as low as 1.08 μg/ml against enteroviruses .
  • Cytomegalovirus Activity: Studies indicate that certain benzimidazole derivatives prevent the cleavage of concatemeric viral DNA in infected cells .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer potential. The structure of this compound allows it to interact with various cellular targets involved in cancer progression.

Research Findings:

  • Compounds derived from similar structures exhibit cytotoxicity against multiple cancer cell lines, including lung and liver carcinoma cells .
  • Specific derivatives have shown comparable potency to established chemotherapeutic agents like doxorubicin .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory effects of benzimidazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential candidate for treating inflammatory diseases.

Clinical Insights:

  • Compounds similar to this compound demonstrated significant COX inhibition with IC50 values in the nanomolar range .
  • These compounds also showed notable reductions in edema in animal models compared to standard anti-inflammatory drugs like diclofenac .

Antiulcer Activity

The compound has been investigated for its antiulcer properties due to its inhibition of H+/K+-ATPase activity. This mechanism is crucial for reducing gastric acid secretion and protecting against ulcer formation.

Experimental Results:

  • Several benzimidazole derivatives have shown promising results in reducing gastric ulcers in experimental models .
  • Compounds exhibiting similar structures have been effective at doses comparable to established treatments like omeprazole .

Synthesis and Chemical Properties

The synthesis of this compound involves glycosylation techniques that yield high purity products suitable for biological testing.

Synthetic Pathways:

  • The synthesis typically involves the use of trimethylsilyl triflate as a catalyst for the glycosylation process of the benzimidazole core with ribofuranose derivatives .
  • The resultant compounds are characterized by their unique chemical properties which enhance their biological activities .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3/t15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAILZPSFJJOYLV-BRSBDYLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741628
Record name 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443678-71-5
Record name 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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